molecular formula C15H21NO2 B5326639 2-(2,4-dimethylphenyl)-N-(tetrahydro-2-furanylmethyl)acetamide

2-(2,4-dimethylphenyl)-N-(tetrahydro-2-furanylmethyl)acetamide

Cat. No. B5326639
M. Wt: 247.33 g/mol
InChI Key: YXMWECHQYKCSRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-dimethylphenyl)-N-(tetrahydro-2-furanylmethyl)acetamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton’s tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has been extensively studied for its potential as a therapeutic agent in the treatment of various B-cell malignancies.

Mechanism of Action

2-(2,4-dimethylphenyl)-N-(tetrahydro-2-furanylmethyl)acetamide targets BTK, a key enzyme involved in the BCR signaling pathway. BTK is essential for the activation of downstream signaling pathways that promote B-cell survival and proliferation. This compound binds to the active site of BTK and inhibits its enzymatic activity, thereby blocking BCR signaling and inducing apoptosis in B-cells.
Biochemical and Physiological Effects
In preclinical studies, this compound has been shown to have potent inhibitory activity against BTK and to induce apoptosis in B-cell malignancies. This compound has also been shown to inhibit the activation of downstream signaling pathways that promote B-cell survival and proliferation. In addition, this compound has been shown to have minimal off-target effects and to be well-tolerated in preclinical studies.

Advantages and Limitations for Lab Experiments

One advantage of 2-(2,4-dimethylphenyl)-N-(tetrahydro-2-furanylmethyl)acetamide is its potency and specificity for BTK, which makes it a valuable tool for studying the role of BTK in B-cell signaling and the pathogenesis of B-cell malignancies. However, one limitation of this compound is its limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.

Future Directions

There are several potential future directions for the development and application of 2-(2,4-dimethylphenyl)-N-(tetrahydro-2-furanylmethyl)acetamide. One area of focus is the development of combination therapies that target multiple components of the B-cell signaling pathway, which may improve the efficacy of this compound in the treatment of B-cell malignancies. Another area of focus is the development of this compound analogs with improved pharmacokinetic properties and solubility, which may enhance its utility as a therapeutic agent. Finally, further research is needed to fully elucidate the mechanism of action of this compound and to identify potential biomarkers of response to treatment.
Conclusion
This compound is a small molecule inhibitor that targets BTK and has shown promising potential as a therapeutic agent in the treatment of B-cell malignancies. Its potency and specificity for BTK make it a valuable tool for studying the role of BTK in B-cell signaling and the pathogenesis of B-cell malignancies. However, further research is needed to fully elucidate its mechanism of action and to optimize its pharmacokinetic properties for clinical use.

Synthesis Methods

The synthesis of 2-(2,4-dimethylphenyl)-N-(tetrahydro-2-furanylmethyl)acetamide involves several steps, starting with the reaction of 2,4-dimethylphenylacetic acid with tetrahydro-2-furanmethanol to form the corresponding ester. The ester is then converted to the amide using N,N-dimethylformamide (DMF) and triethylamine. The final step involves the introduction of the acetyl group using acetic anhydride and pyridine. The overall yield of the synthesis is approximately 30%.

Scientific Research Applications

2-(2,4-dimethylphenyl)-N-(tetrahydro-2-furanylmethyl)acetamide has been extensively studied for its potential as a therapeutic agent in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In preclinical studies, this compound has shown potent inhibitory activity against BTK and has demonstrated efficacy in suppressing B-cell proliferation and inducing apoptosis in B-cell malignancies.

properties

IUPAC Name

2-(2,4-dimethylphenyl)-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-11-5-6-13(12(2)8-11)9-15(17)16-10-14-4-3-7-18-14/h5-6,8,14H,3-4,7,9-10H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXMWECHQYKCSRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(=O)NCC2CCCO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.